N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide
CAS No.:
Cat. No.: VC1246710
Molecular Formula: C17H11F3N4O2S
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11F3N4O2S |
|---|---|
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
| Standard InChI | InChI=1S/C17H11F3N4O2S/c18-17(19,20)14-7-11(13-4-2-6-27-13)22-15-8-12(23-24(14)15)16(25)21-9-10-3-1-5-26-10/h1-8H,9H2,(H,21,25) |
| Standard InChI Key | RTBYQNZNPHRABM-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |
| Canonical SMILES | C1=COC(=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |
Introduction
N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide is a complex organic compound belonging to the pyrazolopyrimidine class. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system known for its diverse biological activities. The presence of furan and thiophene rings, along with a trifluoromethyl group, contributes to its unique chemical properties.
Biological Activity and Applications
Pyrazolopyrimidines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide would depend on its ability to interact with biological targets, which could be influenced by its unique structural features.
Data Tables
Given the lack of specific data on this compound, a general overview of related compounds can provide context:
| Compound Feature | Description |
|---|---|
| Chemical Class | Pyrazolopyrimidine |
| Functional Groups | Furan, Thiophene, Trifluoromethyl |
| Biological Activity | Potential anti-inflammatory, antimicrobial, anticancer properties |
| Physical Properties | Moderate solubility in organic solvents, potential instability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume